molecular formula C8H9NOS B13815100 1-(6-Methyl-2-thioxo-1,2-dihydropyridin-3-yl)ethanone

1-(6-Methyl-2-thioxo-1,2-dihydropyridin-3-yl)ethanone

Cat. No.: B13815100
M. Wt: 167.23 g/mol
InChI Key: HTDRDVRSZIDMFN-UHFFFAOYSA-N
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Description

Ethanone,1-(1,2-dihydro-6-methyl-2-thioxo-3-pyridinyl)- is a chemical compound with a unique structure that includes a thioxo group and a pyridinyl ring

Preparation Methods

The synthesis of Ethanone,1-(1,2-dihydro-6-methyl-2-thioxo-3-pyridinyl)- can be achieved through several synthetic routes. Common methods include the Debus-Radiszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Ethanone,1-(1,2-dihydro-6-methyl-2-thioxo-3-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications due to its biological activity. It is also used in industrial processes for the production of various chemicals .

Mechanism of Action

The mechanism of action of Ethanone,1-(1,2-dihydro-6-methyl-2-thioxo-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The thioxo group and pyridinyl ring play crucial roles in its biological activity, affecting various cellular processes .

Comparison with Similar Compounds

Ethanone,1-(1,2-dihydro-6-methyl-2-thioxo-3-pyridinyl)- can be compared with similar compounds such as 2-Acetylpyridine and 2-Pyridyl methyl ketone. These compounds share structural similarities but differ in their chemical properties and applications. The unique combination of the thioxo group and pyridinyl ring in Ethanone,1-(1,2-dihydro-6-methyl-2-thioxo-3-pyridinyl)- sets it apart from these similar compounds .

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

1-(6-methyl-2-sulfanylidene-1H-pyridin-3-yl)ethanone

InChI

InChI=1S/C8H9NOS/c1-5-3-4-7(6(2)10)8(11)9-5/h3-4H,1-2H3,(H,9,11)

InChI Key

HTDRDVRSZIDMFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=S)N1)C(=O)C

Origin of Product

United States

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